molecular formula C13H18O2 B135959 Arteannuin A CAS No. 82442-48-6

Arteannuin A

Cat. No.: B135959
CAS No.: 82442-48-6
M. Wt: 206.28 g/mol
InChI Key: VXAMURHMZFPMIP-BGOACCFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arteannuin A is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound has garnered significant interest due to its potential therapeutic applications beyond malaria treatment, including its anti-inflammatory and anticancer activities.

Scientific Research Applications

Arteannuin A has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Arteannuin A, also known as Arteannuin B (ATB), is a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua . It primarily targets the ubiquitin-conjugating enzyme UBE2D3 and neprilysin (also known as CD10) . UBE2D3 is involved in the activation of NF-κB signaling, which is associated with many inflammatory disorders . Neprilysin is a common acute lymphoblastic leukemia antigen .

Mode of Action

This compound interacts with its targets to inhibit the activation of NF-κB signaling . It achieves this by inhibiting the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . This inhibition serves as a potential approach for alleviating inflammatory disorders .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of amorphadiene to artemisinic acid and dihydroartemisinic acid . The activation of NF-κB signaling requires the ubiquitination of RIP1 and NEMO . Therefore, the inhibition of this ubiquitination by this compound affects these pathways and their downstream effects .

Pharmacokinetics

This compound has very low solubility and a very short half-life . This makes it challenging for clinical use. The development of this compound sustained-release microspheres has been shown to improve its bioavailability .

Result of Action

This compound effectively diminishes the generation of NO and PGE 2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . The anti-inflammatory effect of this compound is further demonstrated in LPS-treated BMDMs and TNF-α-activated RAW264.7 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the development of this compound sustained-release microspheres has been shown to improve its feasibility for clinical applications . .

Safety and Hazards

Arteannuin A may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection . Contaminated work clothing should not be allowed out of the workplace .

Biochemical Analysis

Biochemical Properties

Arteannuin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme ubiquitin-conjugating enzyme UBE2D3, which is involved in the NF-κB signaling pathway . This compound inhibits the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), thereby preventing the activation of NF-κB and reducing inflammation . Additionally, this compound has been shown to modulate glycolysis in tumor cells, indicating its potential role in cancer therapy .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In macrophages, it reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) . It also decreases the mRNA expression and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These effects highlight this compound’s potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. This compound covalently binds to the catalytic cysteine residue of UBE2D3, inhibiting its function and preventing the ubiquitination of RIP1 and NEMO . This inhibition leads to the suppression of NF-κB activation, which is a key regulator of inflammation and immune responses . Additionally, this compound’s modulation of glycolysis in tumor cells suggests its potential role in altering cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a low burst release and stable in vitro release for up to one week when formulated into sustained-release microspheres . This stability is crucial for its potential therapeutic applications. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and anti-tumor activities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound exhibited significant anti-inflammatory effects at doses up to 40 mg/kg without causing toxicity or behavioral abnormalities . Higher doses may lead to reduced efficacy and potential adverse effects . These findings underscore the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized in the glandular trichomes of Artemisia annua through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways . The key enzymes involved in these pathways include HMG-CoA reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . This compound’s role in these pathways highlights its importance in the plant’s secondary metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Studies have shown that this compound can be formulated into sustained-release microspheres, which enhance its distribution and prolong its therapeutic effects . The compound’s low solubility and short half-life necessitate such formulations for effective clinical use .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key enzymes and proteins involved in inflammatory and metabolic pathways . The presence of specific targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arteannuin A can be synthesized through various chemical routes. One common method involves the reduction of arteannuin B, another sesquiterpene lactone from Artemisia annua. The reduction process typically employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction and purification from Artemisia annua. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant cell culture and metabolic engineering, are also being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions

Arteannuin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arteannuin B and other derivatives.

    Reduction: Reduction of arteannuin B yields this compound.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various arteannuin derivatives, which exhibit different biological activities. For instance, oxidation of this compound can yield arteannuin B, which has notable anticancer properties .

Comparison with Similar Compounds

Arteannuin A is compared with other sesquiterpene lactones such as:

This compound is unique due to its balanced profile of anti-inflammatory, anticancer, and antimalarial activities, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAMURHMZFPMIP-BGOACCFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3C1CC=C(C3OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arteannuin A
Reactant of Route 2
Arteannuin A
Reactant of Route 3
Arteannuin A
Reactant of Route 4
Arteannuin A
Reactant of Route 5
Arteannuin A
Reactant of Route 6
Arteannuin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.